molecular formula C15H8ClFO2 B12604541 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one CAS No. 879416-92-9

6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one

Cat. No.: B12604541
CAS No.: 879416-92-9
M. Wt: 274.67 g/mol
InChI Key: FDHAUXJNSRBPKZ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 6-chloro-2H-chromen-2-one.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and 6-chloro-2H-chromen-2-one in the presence of a base, such as potassium carbonate, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    6-Chloro-4-phenyl-2H-1-benzopyran-2-one: Lacks the fluorine substituent.

    4-(4-Fluorophenyl)-2H-1-benzopyran-2-one: Lacks the chlorine substituent.

Uniqueness: 6-Chloro-4-(4-fluorophenyl)-2H-1-benzopyran-2-one is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Properties

CAS No.

879416-92-9

Molecular Formula

C15H8ClFO2

Molecular Weight

274.67 g/mol

IUPAC Name

6-chloro-4-(4-fluorophenyl)chromen-2-one

InChI

InChI=1S/C15H8ClFO2/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H

InChI Key

FDHAUXJNSRBPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=C(C=C3)Cl)F

Origin of Product

United States

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